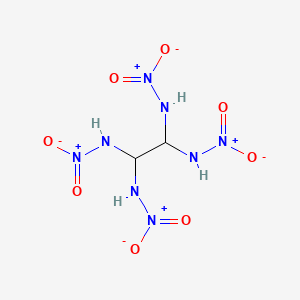
N-(1,2,2-trinitramidoethyl)nitramide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,2,2-trinitramidoethyl)nitramide is a high-energy-density compound that has garnered attention due to its potential applications in various fields, particularly in the development of energetic materials. This compound is characterized by its complex structure, which includes multiple nitro groups, making it highly reactive and suitable for use in explosives and propellants.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2,2-trinitramidoethyl)nitramide typically involves the nitration of precursor compounds. One common method includes the nitration of potassium dinitramide or ammonium dinitramide with nitronium tetrafluoroborate in acetonitrile at low temperatures . This reaction requires careful control of temperature and the use of an inert atmosphere to prevent decomposition of the reactive intermediates.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include the use of large-scale nitration reactors, precise temperature control systems, and safety protocols to handle the highly reactive and potentially hazardous materials involved.
化学反应分析
Types of Reactions
N-(1,2,2-trinitramidoethyl)nitramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the formation of amines and other reduced nitrogen compounds.
Substitution: Nucleophilic substitution reactions can occur, where nitro groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like nitric acid for oxidation, reducing agents such as hydrogen gas or metal hydrides for reduction, and nucleophiles like amines or thiols for substitution reactions. These reactions typically require controlled conditions, including specific temperatures, pressures, and inert atmospheres to ensure safety and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines. Substitution reactions can result in a variety of substituted nitramides.
科学研究应用
N-(1,2,2-trinitramidoethyl)nitramide has several scientific research applications:
Chemistry: It is used in the synthesis of other high-energy materials and as a reagent in various chemical reactions.
作用机制
The mechanism by which N-(1,2,2-trinitramidoethyl)nitramide exerts its effects is primarily through its high reactivity and ability to release a significant amount of energy upon decomposition. The molecular targets and pathways involved include the rapid cleavage of nitrogen-oxygen bonds, leading to the formation of gaseous products and the release of energy. This makes it highly effective as an explosive or propellant component.
相似化合物的比较
Similar Compounds
Trinitramide: Another high-energy compound with similar applications in explosives and propellants.
Dinitramide: A precursor in the synthesis of trinitramide and other nitramides.
Nitramide: The simplest member of the nitramine family, used as a starting material for more complex compounds.
Uniqueness
N-(1,2,2-trinitramidoethyl)nitramide is unique due to its specific structure, which includes multiple nitro groups that contribute to its high energy density and reactivity. This makes it particularly suitable for applications requiring rapid energy release and high detonation performance.
属性
CAS 编号 |
117080-06-5 |
|---|---|
分子式 |
C2H6N8O8 |
分子量 |
270.12 g/mol |
IUPAC 名称 |
N-(1,2,2-trinitramidoethyl)nitramide |
InChI |
InChI=1S/C2H6N8O8/c11-7(12)3-1(4-8(13)14)2(5-9(15)16)6-10(17)18/h1-6H |
InChI 键 |
GGVXMZNHTDJCFN-UHFFFAOYSA-N |
规范 SMILES |
C(C(N[N+](=O)[O-])N[N+](=O)[O-])(N[N+](=O)[O-])N[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


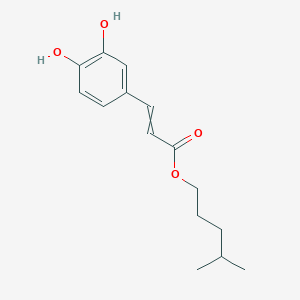
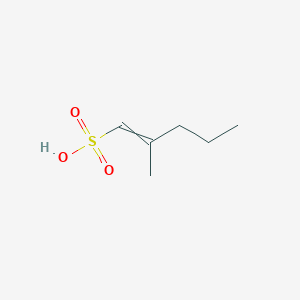
![2-Chloro-4-[(methylsulfanyl)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14296896.png)
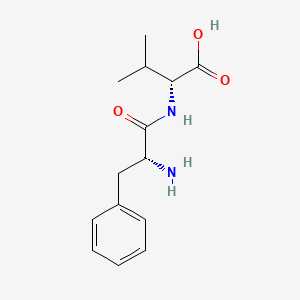
![Diethyl N-{2-[ethyl(prop-2-yn-1-yl)amino]ethyl}phosphoramidate](/img/structure/B14296910.png)
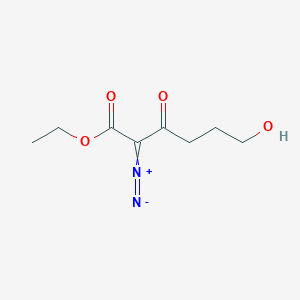

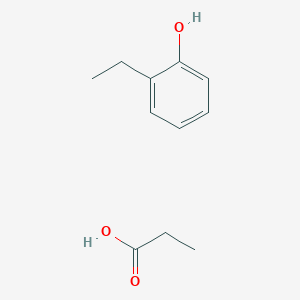

![N-{3-[Di(prop-2-en-1-yl)amino]propylidene}hydroxylamine](/img/structure/B14296944.png)
![(2E)-1-(Benzyloxy)-2-[(2,6-dimethylphenyl)imino]-3-ethylpentan-3-ol](/img/structure/B14296951.png)
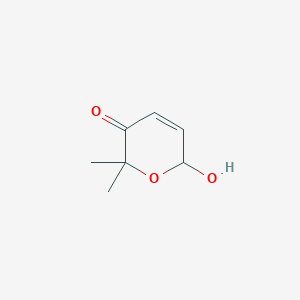
![Diethyl [(4-bromofuran-2-yl)(hydroxy)methyl]phosphonate](/img/structure/B14296973.png)

